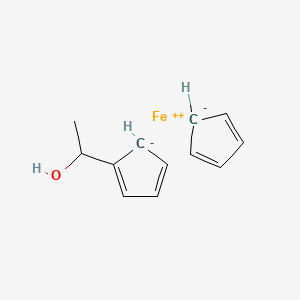

1-(Ferrocenyl)ethanol

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

cyclopenta-1,3-diene;1-cyclopenta-1,3-dien-1-ylethanol;iron(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9O.C5H5.Fe/c1-6(8)7-4-2-3-5-7;1-2-4-5-3-1;/h2-6,8H,1H3;1-5H;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZCBKCOBVVHFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C[CH-]1)O.[CH-]1C=CC=C1.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FeO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1277-49-2 | |

| Record name | 1-Ferrocenylethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1277-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Ferrocenyl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Data of 1-(Ferrocenyl)ethanol

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(Ferrocenyl)ethanol, a key ferrocene (B1249389) derivative with applications in various research fields, including materials science and drug development. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed summary of its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic properties.

Introduction

This compound is a chiral alcohol derived from ferrocene. Its unique electronic and structural properties, stemming from the presence of the ferrocenyl moiety, make spectroscopic analysis a critical tool for its characterization. This guide presents a consolidation of its ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopic data, alongside detailed experimental protocols for data acquisition.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, presented in tabular format for clarity and ease of comparison.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The data presented here are typically recorded in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.14-4.30 | m | 9H | Ferrocenyl (Fc) protons (unsubstituted Cp ring and substituted Cp ring) |

| ~1.24-1.44 | d | 3H | -CH₃ |

| ~4.46 | q | 1H | -CH(OH)- |

| Variable | s (broad) | 1H | -OH |

Note: The chemical shifts for the ferrocenyl protons can be complex due to the chirality of the adjacent carbon, leading to diastereotopic protons on the substituted cyclopentadienyl (B1206354) (Cp) ring. The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~94.9 | C (ipso) of substituted Cp ring |

| ~68.3 | Unsubstituted Cp ring carbons |

| ~67.9 | C-H of substituted Cp ring |

| ~66.1 | C-H of substituted Cp ring |

| ~65.6 | -CH(OH)- |

| ~23.7 | -CH₃ |

Note: The assignment of the substituted Cp ring carbons can be complex due to the diastereotopic effect of the chiral center.[1]

2.2. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in this compound. The data is typically recorded from a KBr pellet or as a thin film.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch |

| ~3100-3000 | Medium | C-H stretch (aromatic Cp) |

| ~2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1682 | Medium | C=C stretch (ferrocenyl Cp ring) |

| ~1100 | Strong | C-O stretch |

| ~820 | Strong | C-H out-of-plane bend (ferrocenyl) |

Note: The exact peak positions and intensities can vary based on the sample preparation method.

2.3. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of this compound reveals electronic transitions, particularly the characteristic metal-to-ligand charge transfer (MLCT) bands of the ferrocene core. The spectrum is typically recorded in ethanol (B145695) or other suitable organic solvents.

Table 4: UV-Vis Spectroscopic Data for this compound

| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

| ~450 | Not consistently reported | Metal-to-Ligand Charge Transfer (MLCT) |

| ~375 | Not consistently reported | π to π* transition (in some derivatives) |

Note: The molar absorptivity can vary depending on the solvent and the purity of the sample.[2]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

3.1. NMR Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: Spectra are typically acquired on a Bruker DPX 200 (200 MHz for ¹H NMR) or a 400 MHz spectrometer.[3][4]

-

Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum. The number of scans is adjusted to achieve an adequate signal-to-noise ratio.

-

Data Processing: The raw data is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

3.2. IR Spectroscopy

-

Sample Preparation (KBr Pellet Method): A small amount of this compound (1-2 mg) is ground with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

3.3. UV-Vis Spectroscopy

-

Sample Preparation: A stock solution of this compound is prepared in a spectroscopic grade solvent such as ethanol. This stock solution is then diluted to a concentration that results in an absorbance reading within the optimal range of the instrument (typically 0.1-1.0 AU).

-

Instrumentation: A double-beam UV-Vis spectrophotometer is used for analysis.

-

Data Acquisition: A cuvette containing the pure solvent is used as a reference. The sample solution is placed in a matched quartz cuvette, and the absorption spectrum is recorded over a specific wavelength range (e.g., 200-800 nm).

-

Data Processing: The instrument software automatically subtracts the absorbance of the solvent reference from the sample spectrum to provide the absorbance of the analyte.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Logical workflow for the spectroscopic characterization of this compound.

References

Crystal Structure of 1-(Ferrocenyl)ethanol: A Technical Overview

Despite a comprehensive search of available scientific literature and crystallographic databases, a complete, publicly accessible single-crystal X-ray diffraction study detailing the precise crystal structure of 1-(Ferrocenyl)ethanol could not be located. This technical guide, therefore, provides a detailed overview of the synthesis and general characterization of this compound, alongside standardized experimental protocols that would be employed for its crystal structure analysis. The quantitative data herein is based on closely related, structurally characterized ferrocene (B1249389) derivatives and serves as a representative example for researchers in the field.

Introduction to this compound

This compound is an organometallic compound featuring a ferrocene moiety substituted with a 1-hydroxyethyl group. This chiral alcohol is a valuable synthetic intermediate in the preparation of a variety of more complex ferrocene derivatives. These derivatives have applications in diverse areas such as catalysis, materials science, and medicinal chemistry, owing to the unique electronic and steric properties of the ferrocene core. A detailed understanding of its three-dimensional structure through single-crystal X-ray analysis is crucial for rationalizing its reactivity and for the design of new functional molecules.

Synthesis and Crystallization

The synthesis of this compound is typically achieved through the reduction of acetylferrocene. The resulting alcohol can then be purified and crystallized to obtain samples suitable for X-ray diffraction studies.

Experimental Protocol: Synthesis of this compound

This protocol is a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Acetylferrocene

-

Sodium borohydride (B1222165) (NaBH₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Acetylferrocene is dissolved in methanol in a round-bottom flask and the solution is cooled in an ice bath.

-

Sodium borohydride is added portion-wise to the stirred solution. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The methanol is removed under reduced pressure using a rotary evaporator.

-

The aqueous residue is extracted with dichloromethane.

-

The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.

-

The solvent is removed by rotary evaporation to yield crude this compound.

-

The crude product is purified by column chromatography on silica (B1680970) gel.

Experimental Protocol: Crystallization

Single crystals suitable for X-ray diffraction can be grown using various techniques.

Procedure:

-

The purified this compound is dissolved in a minimal amount of a suitable hot solvent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate).

-

The solution is allowed to cool slowly to room temperature.

-

The container is then transferred to a refrigerator (4 °C) and left undisturbed for several days to facilitate the growth of single crystals.

-

Alternatively, vapor diffusion by placing a concentrated solution of the compound in a small vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble can yield high-quality crystals.

Hypothetical Crystal Structure Analysis

In the absence of specific experimental data for this compound, this section presents representative crystallographic data based on known structures of similar ferrocene derivatives containing substituted cyclopentadienyl (B1206354) rings.

Data Presentation

The following tables summarize hypothetical, yet realistic, quantitative data for the crystal structure of this compound.

| Table 1: Hypothetical Crystal Data and Structure Refinement | |

| Empirical formula | C₁₂H₁₄FeO |

| Formula weight | 230.08 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 10.5 Å |

| b | 8.2 Å |

| c | 12.1 Å |

| α | 90° |

| β | 105° |

| γ | 90° |

| Volume | 1000 ų |

| Z | 4 |

| Calculated density | 1.528 Mg/m³ |

| Absorption coefficient | 1.65 mm⁻¹ |

| F(000) | 480 |

| Data collection and refinement | |

| Theta range for data collection | 2.5 to 27.5° |

| Reflections collected | 5000 |

| Independent reflections | 2000 [R(int) = 0.04] |

| Final R indices [I>2sigma(I)] | R1 = 0.05, wR2 = 0.12 |

| R indices (all data) | R1 = 0.07, wR2 = 0.15 |

| Largest diff. peak and hole | 0.5 and -0.5 e.Å⁻³ |

| Table 2: Hypothetical Selected Bond Lengths (Å) | |

| Fe-C(Cp) | 2.03 - 2.06 |

| C-C (in Cp rings) | 1.40 - 1.44 |

| C(Cp)-C(ethanol) | 1.51 |

| C-O | 1.43 |

| C-C (ethanol) | 1.52 |

| Table 3: Hypothetical Selected Bond Angles (°) and Torsion Angles (°) | |

| Bond Angles | |

| C(Cp)-C(Cp)-C(Cp) | 107.5 - 108.5 |

| C(Cp)-C(ethanol)-O | 110.0 |

| C(Cp)-C(ethanol)-C(methyl) | 112.0 |

| Torsion Angles | |

| C(Cp)-C(Cp)-C(ethanol)-O | 175.0 |

Experimental Protocol: Single-Crystal X-ray Diffraction

This protocol outlines the standard procedure for determining the crystal structure of a compound like this compound.

Procedure:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically 100 K or 293 K) to minimize thermal vibrations.

-

The crystal is centered in the X-ray beam of a diffractometer equipped with a suitable radiation source (e.g., Mo Kα or Cu Kα) and a detector.

-

A preliminary unit cell is determined from a few initial diffraction images.

-

A full sphere of diffraction data is collected by rotating the crystal through a series of angles.

-

The collected data is processed, which includes integration of reflection intensities, data reduction, and absorption correction.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is refined against the experimental data using full-matrix least-squares methods, adjusting atomic positions, and anisotropic displacement parameters.

-

Hydrogen atoms are typically located in the difference Fourier map and refined with appropriate constraints.

-

The final refined structure is validated using crystallographic software to check for geometric reasonability and other quality indicators.

Visualizations

The following diagrams illustrate the experimental workflow for crystal structure analysis and a representation of the molecular structure of this compound.

Conclusion

While a definitive experimental crystal structure for this compound is not currently available in the public domain, this guide provides a comprehensive overview of the necessary synthetic and analytical procedures for its determination. The provided hypothetical data and detailed protocols offer a valuable resource for researchers and professionals in drug development and materials science, enabling them to understand the key aspects of the structural analysis of this important ferrocene derivative. Further research to elucidate the precise crystal structure would be a valuable contribution to the field of organometallic chemistry.

electrochemical behavior of 1-(Ferrocenyl)ethanol

An In-depth Technical Guide to the Electrochemical Behavior of 1-(Ferrocenyl)ethanol

Introduction

This compound is an organometallic compound featuring a ferrocene (B1249389) core, where an iron atom is "sandwiched" between two cyclopentadienyl (B1206354) rings, with a 1-hydroxyethyl substituent on one of the rings.[1][2] This structure confers unique and stable redox properties, making it a compound of significant interest in electrochemistry, catalysis, and materials science.[2][3] Ferrocene and its derivatives are known for their well-behaved, reversible one-electron oxidation process, which has led to their widespread use as electrochemical standards and mediators.[4][5]

The relevance of this compound and similar derivatives extends to drug development, particularly in the design of novel antitumor agents.[6] The mechanism of action for many ferrocene-based drug candidates is believed to involve the oxidation of the ferrocene (Fe-II) moiety to the corresponding ferrocenium (B1229745) (Fe-III) cation.[7] This redox activity can lead to the generation of reactive oxygen species (ROS), which subsequently induce cellular damage, such as DNA cleavage, leading to cell death.[6][7] This guide provides a detailed overview of the , focusing on its redox mechanism, experimental protocols for its characterization, and its potential applications.

Core Electrochemical Properties

The defining electrochemical characteristic of this compound is the reversible, one-electron oxidation of the iron center from Fe(II) to Fe(III).[4] This process transforms the neutral ferrocene derivative into a ferrocenium cation. The substituent on the cyclopentadienyl ring—in this case, the 1-hydroxyethyl group—influences the exact redox potential by modulating the electron density at the iron center.[4]

The electrochemical oxidation can be represented by the following reaction:

Fe(C₅H₅)(C₅H₄CH(OH)CH₃) ⇌ [Fe(C₅H₅)(C₅H₄CH(OH)CH₃)]⁺ + e⁻

This redox couple is typically characterized by a well-defined pair of anodic (oxidation) and cathodic (reduction) peaks in cyclic voltammetry, indicating a high degree of electrochemical reversibility.[5][6]

Data Presentation: Electrochemical Parameters

The formal reduction potential (E°′) is a key parameter for characterizing the redox behavior. The table below summarizes typical electrochemical data for this compound and related compounds.

| Compound | Formal Potential (E°′ vs Fc/Fc⁺) | Solvent / Electrolyte | Technique | Reference |

| Ferrocenylmethanol | 175 mV | CH₃CN / 0.1 M N(nBu)₄PF₆ | Cyclic Voltammetry | [8] |

| Ferrocene Derivative 2* | +260 mV | 100 mM Sodium Phosphate (B84403) Buffer (pH 6.0) | Cyclic Voltammetry | [6] |

| Ferrocene | +230 mV | 100 mM Sodium Phosphate Buffer (pH 6.0) | Cyclic Voltammetry | [6] |

Note: Derivative 2 is a structurally related ferrocene compound, N,N-dimethyl-1-ferrocenylethylamine, included for comparison.

The data indicates that substituents play a crucial role in tuning the redox potential. The electron-withdrawing or -donating nature of the substituent group alters the ease of removing an electron from the iron center.[4]

Electrochemical Reaction Mechanism & Signaling

The primary electrochemical event is the one-electron transfer. However, in the context of its application as an anticancer agent, this initial oxidation is the first step in a more complex mechanism. It has been proposed that the enzymatically generated ferrocenium cation participates in reactions that produce cytotoxic species.[6][7]

Diagram of Redox Mechanism

The following diagram illustrates the fundamental one-electron oxidation of this compound.

Caption: Reversible one-electron oxidation-reduction of this compound.

Proposed Anticancer Mechanism of Action

In biological systems, the oxidation of ferrocene derivatives can initiate a cascade that leads to cell death. This is often described as an ECE (electron transfer-chemical reaction-electron transfer) mechanism and is linked to higher antiproliferative activity.[4] The ferrocenium species generated can interact with molecular oxygen and water to produce ROS.[7]

Caption: Proposed mechanism for the antitumor activity of this compound.

Experimental Protocols

Cyclic Voltammetry (CV) is the most common technique used to investigate the electrochemical behavior of ferrocene derivatives. It provides information on redox potentials, electrochemical reversibility, and electron transfer kinetics.

Typical Cyclic Voltammetry Protocol

-

Electrolyte Preparation : The supporting electrolyte is prepared by dissolving a salt (e.g., 0.1 M tetrabutylammonium (B224687) tetrafluoroborate, Bu₄NBF₄) in a suitable solvent (e.g., dichloromethane (B109758) or acetonitrile).[9] For biological studies, an aqueous buffer like sodium phosphate may be used.[6] The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Analyte Solution : A stock solution of this compound is prepared and added to the deoxygenated electrolyte solution to achieve the desired concentration (typically 1 mM).[9]

-

Electrochemical Cell Assembly : A standard three-electrode cell is used:

-

Working Electrode : A glassy carbon electrode (GCE) or platinum disk electrode.[6][9]

-

Reference Electrode : A saturated calomel (B162337) electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode.[9]

-

Counter (Auxiliary) Electrode : A platinum wire.[9]

-

-

Data Acquisition :

-

The electrodes are immersed in the analyte solution.

-

An initial potential is applied where no reaction occurs (e.g., -200 mV).[6]

-

The potential is swept to a value beyond the oxidation peak (e.g., +500 to +700 mV) and then reversed back to the starting potential.[6]

-

This is performed at various scan rates (e.g., 50, 100, 300, 500 mV/s) to study the kinetics of the process.[9][10]

-

-

Data Analysis : The resulting plot of current vs. potential (a voltammogram) is analyzed to determine the anodic peak potential (Epa), cathodic peak potential (Epc), and the corresponding peak currents (Ipa, Ipc).

Experimental Workflow Diagram

Caption: Standard experimental workflow for Cyclic Voltammetry analysis.

Conclusion

This compound exhibits the stable and reversible electrochemical behavior characteristic of the ferrocene family. Its one-electron oxidation to a ferrocenium cation is a well-defined process that can be readily studied using standard techniques like cyclic voltammetry. The precise redox potential is influenced by the 1-hydroxyethyl substituent, and this tunability is a key feature in the design of ferrocene derivatives for various applications. For researchers in drug development, understanding this electrochemical behavior is fundamental, as the redox cycling between the Fe(II) and Fe(III) states is believed to be the cornerstone of the antiproliferative activity of many ferrocene-based compounds. The protocols and data presented in this guide serve as a foundational reference for further investigation and application of this versatile molecule.

References

- 1. Ferrocene - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. Electrochemical analysis of a novel ferrocene derivative as a potential antitumor drug - Analyst (RSC Publishing) [pubs.rsc.org]

- 7. Mechanism of the oxidation of 1-(ferrocenyl)-ethanone/ethanol by dicyanobis(phenanthroline)iron(III) - Arabian Journal of Chemistry [arabjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Dawn of a New Era in Organometallics: A Technical Guide to the Discovery and Evolution of Ferrocene Derivatives

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The serendipitous discovery of ferrocene (B1249389) in 1951 irrevocably altered the landscape of chemistry, heralding the dawn of modern organometallic chemistry. Its unique "sandwich" structure, consisting of an iron atom nestled between two parallel cyclopentadienyl (B1206354) rings, endowed it with remarkable stability and aromatic character, paving the way for a rich and diverse field of derivative chemistry. This technical guide provides an in-depth exploration of the history of ferrocene and its derivatives, from their initial synthesis to their contemporary applications. It details key experimental protocols, presents quantitative data for foundational derivatives, and visualizes the logical workflows and mechanisms of action that are critical for professionals in research and drug development.

A Fortuitous Discovery and the Birth of a Field

The story of ferrocene begins with a happy accident. In 1951, Kealy and Pauson at Duquesne University were attempting to synthesize fulvalene (B1251668) by reacting cyclopentadienyl magnesium bromide with ferric chloride.[1][2] Instead of the anticipated product, they isolated a remarkably stable, orange crystalline solid with the formula C₁₀H₁₀Fe.[1] Simultaneously, Miller, Tebboth, and Tremaine at British Oxygen Company synthesized the same compound by passing a mixture of cyclopentadiene (B3395910) and nitrogen over a reduced iron catalyst at 300°C.

Initially, a structure with a simple iron-carbon sigma bond was erroneously proposed.[1] However, the compound's unusual stability and resistance to reagents suggested a novel bonding arrangement. The true structure was independently elucidated in 1952 by the research groups of Geoffrey Wilkinson at Harvard University and Ernst Otto Fischer at the Technical University of Munich.[3] They proposed the now-famous "sandwich" structure, where the iron atom is symmetrically bonded to the pi electron systems of two parallel cyclopentadienyl rings.[2] This groundbreaking discovery, which introduced a new type of chemical bond, led to Wilkinson and Fischer sharing the 1973 Nobel Prize in Chemistry.[3] The name "ferrocene," coined by Woodward and Whiting, reflects its aromatic-like chemical behavior, similar to benzene.

The Chemistry of Ferrocene: A Playground for Derivatization

Ferrocene exhibits aromatic character, undergoing electrophilic substitution reactions, most notably Friedel-Crafts acylation, which has become a cornerstone for the synthesis of a vast array of derivatives.[4][5] This reactivity allows for the introduction of a wide range of functional groups onto the cyclopentadienyl rings, enabling the fine-tuning of the molecule's electronic, steric, and biological properties.

Key Synthetic Methodologies

The Friedel-Crafts acylation is arguably the most important reaction in ferrocene chemistry, providing a gateway to numerous other derivatives. The reaction of ferrocene with acetic anhydride (B1165640) in the presence of a phosphoric acid catalyst readily yields acetylferrocene.

Experimental Protocol: Synthesis of Acetylferrocene [4][6]

-

Reaction Setup: In a round-bottom flask, combine ferrocene (1.0 g) and acetic anhydride (3.3 mL).

-

Catalyst Addition: Carefully add 85% phosphoric acid (0.7 mL) to the mixture.

-

Heating: Heat the reaction mixture on a steam or hot water bath for approximately 20 minutes with stirring.

-

Work-up: Pour the hot mixture onto crushed ice (approx. 27 g). Once the ice has melted, neutralize the solution with solid sodium bicarbonate.

-

Isolation: Collect the resulting brown precipitate by vacuum filtration, wash with water, and air dry.

-

Purification: The crude product, a mixture of unreacted ferrocene, acetylferrocene, and a small amount of 1,1'-diacetylferrocene, can be purified by column chromatography on alumina (B75360) or silica (B1680970) gel. Elute with hexanes or petroleum ether to first separate the yellow band of ferrocene, followed by a 50:50 mixture of hexanes and diethyl ether to elute the orange-red band of acetylferrocene.[4]

The Paal-Knorr synthesis is a valuable method for constructing five-membered heterocyclic rings. By utilizing a 1,4-dicarbonyl compound, this reaction can be adapted to synthesize ferrocene-appended pyrroles, which are of interest in medicinal chemistry. The general reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) under acidic conditions.[7][8]

General Experimental Protocol: Paal-Knorr Synthesis of N-Substituted Ferrocenyl Pyrroles [8][9]

-

Reactants: Dissolve the 1,4-dicarbonyl precursor in a suitable solvent (e.g., methanol (B129727) or ethanol).

-

Amine Addition: Add an excess of the desired primary amine.

-

Catalysis: Add a catalytic amount of a weak acid, such as acetic acid, to accelerate the reaction.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Work-up and Isolation: The reaction is typically worked up by removing the solvent under reduced pressure and purifying the residue by column chromatography or recrystallization to yield the N-substituted pyrrole.

Quantitative Data of Key Ferrocene Derivatives

The following table summarizes key physical properties of ferrocene and its primary acylation products.

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |

| Ferrocene | C₁₀H₁₀Fe | 186.04 | 174 | Orange solid |

| Acetylferrocene | C₁₂H₁₂FeO | 228.08 | 85 - 86 | Orange-red solid |

| 1,1'-Diacetylferrocene | C₁₄H₁₄FeO₂ | 270.12 | 125 - 127 | Red solid |

Visualizing Workflows and Mechanisms

Synthetic Workflow: From Ferrocene to Functionalized Derivatives

The following diagram illustrates a typical experimental workflow for the synthesis and purification of acetylferrocene, a key intermediate.

Caption: Workflow for the synthesis and purification of acetylferrocene.

Mechanism of Action: Ferrocene Derivatives in Cancer Therapy

Certain ferrocene derivatives, such as ferrocifens, have shown significant promise as anticancer agents. Their mechanism of action is multifaceted but often involves the generation of reactive oxygen species (ROS) and the induction of apoptosis.

Caption: Proposed mechanism of action for anticancer ferrocene derivatives.

This proposed mechanism highlights a key strategy in modern drug design, where the ferrocenyl moiety acts as a delivery vehicle and a pro-oxidant warhead.[1][10] The uptake via transferrin receptors is particularly significant as these receptors are often overexpressed on the surface of cancer cells.[1] Inside the cell, the iron center of the ferrocene derivative can participate in Fenton-like chemistry, converting endogenous hydrogen peroxide into highly cytotoxic hydroxyl radicals.[11] This surge in ROS leads to widespread cellular damage, ultimately triggering the intrinsic apoptotic pathway and leading to the programmed death of the cancer cell.[1][10]

Conclusion and Future Outlook

From its unexpected discovery to its current status as a versatile building block in chemistry and medicine, ferrocene has had a profound impact on science. The ease of its derivatization, coupled with the unique properties of the resulting compounds, ensures its continued relevance. For researchers and drug development professionals, ferrocene derivatives offer a rich platform for designing novel therapeutic agents, catalysts, and materials. The ability to systematically modify their structure and function will undoubtedly lead to further groundbreaking discoveries and applications in the years to come.

References

- 1. Ferrocenes as new anticancer drug candidates: Determination of the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. li04.tci-thaijo.org [li04.tci-thaijo.org]

- 4. chemlab.truman.edu [chemlab.truman.edu]

- 5. studylib.net [studylib.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 8. rgmcet.edu.in [rgmcet.edu.in]

- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. How does ferrocene correlate with ferroptosis? Multiple approaches to explore ferrocene-appended GPX4 inhibitors as anticancer agents - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02002B [pubs.rsc.org]

An In-depth Technical Guide to Chiral Ferrocenyl Compounds

For Researchers, Scientists, and Drug Development Professionals

Chiral ferrocenyl compounds have emerged as a privileged class of structures in chemical research, finding powerful applications in asymmetric catalysis and medicinal chemistry. Their unique three-dimensional structure, stability, and tunable electronic properties make them ideal scaffolds for designing highly effective chiral ligands and bioactive molecules. This guide provides a comprehensive overview of the synthesis, applications, and key experimental methodologies related to chiral ferrocenyl compounds.

Introduction to Chirality in Ferrocene (B1249389)

Ferrocene, with its sandwich structure of an iron atom between two cyclopentadienyl (B1206354) (Cp) rings, is an organometallic compound that can exhibit chirality in several ways. The two most common forms are:

-

Central Chirality : This arises when a substituent on a Cp ring contains a stereogenic center, such as a carbon atom with four different substituents. A classic example is (R)-N,N-dimethyl-1-ferrocenylethylamine, commonly known as Ugi's amine.

-

Planar Chirality : This occurs when a Cp ring is disubstituted with two different groups, breaking the plane of symmetry of the ring itself. The stereochemistry is defined by the arrangement of these substituents.[1][2]

These elements of chirality can exist independently or together in a single molecule, often leading to synergistic effects in applications like asymmetric catalysis.[3] The unique stereochemical properties of ferrocene derivatives have made them indispensable in the synthesis of enantiopure compounds.[4][5]

Caption: Main types of chirality found in ferrocenyl compounds.

Synthesis of Chiral Ferrocenyl Compounds

The synthesis of enantiopurified ferrocenyl compounds is crucial for their application. Several strategies have been developed to achieve this.

Diastereoselective Directed Ortho-Metalation (DoM)

This is a powerful and widely used method for introducing planar chirality.[6][7] It involves using a chiral directing group attached to the ferrocene core. This group directs the metalation (typically lithiation) to one of the adjacent ortho positions on the Cp ring with high diastereoselectivity.[8][9] Ugi's amine is a classic example of a directing group that facilitates this transformation.[3][10]

Enantioselective Synthesis

More recent approaches focus on the direct enantioselective functionalization of C-H bonds, often catalyzed by transition metals like palladium, rhodium, or iridium.[7][11][12] These methods can provide access to planar chiral ferrocenes with high enantiomeric excess without the need for a covalently attached chiral auxiliary.[13]

Resolution of Racemates

Classical resolution techniques, such as the fractional crystallization of diastereomeric salts, are also employed. For instance, racemic Ugi's amine can be resolved using tartaric acid to separate the enantiomers.[3][10] Enzymatic resolutions have also been developed for key intermediates like 1-ferrocenylethanol.[3]

Caption: Key synthetic routes to enantiopure chiral ferrocenes.

Applications in Asymmetric Catalysis

Chiral ferrocenyl compounds, particularly diphosphine ligands, are highly successful in a wide array of asymmetric catalytic reactions.[4] Their modular nature allows for fine-tuning of steric and electronic properties to achieve high enantioselectivity and catalytic activity.[14]

Josiphos Ligands

The Josiphos family of ligands are among the most successful and widely used chiral diphosphine ligands.[15][16] They possess both central and planar chirality, which work in concert to create a highly effective chiral environment. Josiphos ligands are synthesized from Ugi's amine and are known for their exceptional performance in hydrogenation reactions.[14]

Table 1: Performance of Josiphos Ligands in Asymmetric Hydrogenation

| Substrate | Catalyst System | Product ee (%) | TON | TOF (s⁻¹) | Reference |

| MEA Imine (for Metolachlor) | Ir-PPF-P(Xyl)₂ | >99 | >7,000,000 | >0.5 (ms⁻¹) | [15][17] |

| Biotin Intermediate | Rh-PPF-P(tBu)₂ | High | - | - | [17] |

| Tetrasubstituted C=C | Ru-PPF-P(Cy)₂ | High | - | - | [17] |

| Enamides | Rh or Ir-Josiphos | High | - | - | [17] |

ee = enantiomeric excess; TON = turnover number; TOF = turnover frequency.

Caption: Generalized catalytic cycle for hydrogenation.

Applications in Drug Development

The unique properties of ferrocene—stability, low toxicity, and redox activity—have made it an attractive scaffold in medicinal chemistry.[18][19][20] The incorporation of a ferrocenyl group can enhance the biological activity of known organic molecules.

Ferroquine (FQ)

Ferroquine is a notable example of a successful ferrocene-based drug candidate.[21][22] It is an antimalarial drug that demonstrates potent activity against chloroquine-resistant strains of Plasmodium falciparum.[23] The ferrocene moiety is thought to contribute to its efficacy through several mechanisms, including increased lipophilicity and inhibition of hemozoin formation.[24][25]

Table 2: Physicochemical and Activity Data of Ferroquine vs. Chloroquine

| Property | Ferroquine (FQ) | Chloroquine (CQ) | Reference |

| pKₐ₁ | 8.19 | 10.03 | [23] |

| pKₐ₂ | 6.99 | 7.94 | [23] |

| log D (pH 7.4) | 2.95 | 0.85 | [21][23] |

| log D (pH 5.2) | -0.77 | -1.2 | [21][23] |

| β-hematin Inhibition IC₅₀ (equiv.) | 0.78 | 1.9 | [23][24][25] |

log D = distribution coefficient, a measure of lipophilicity.

Anticancer and Other Applications

Ferrocene derivatives have also been investigated as anticancer agents.[19][26] Their mechanism of action can involve the generation of reactive oxygen species (ROS) from the ferrocenium (B1229745) ion, leading to cellular damage in cancer cells.[26] Additionally, ferrocenyl compounds have shown promise as antimicrobial and anti-HIV agents.[19][26]

Caption: Potential mechanisms of Ferroquine's antimalarial activity.

Key Experimental Protocols

Synthesis and Resolution of (±)-N,N-dimethyl-1-ferrocenylethylamine (Ugi's Amine)

This protocol outlines the classic synthesis of Ugi's amine, a foundational building block for many chiral ferrocenyl ligands.[3][10][27]

Step 1: Synthesis of (±)-1-Ferrocenylethanol

-

Acetylferrocene is reduced to the corresponding alcohol using a reducing agent like sodium borohydride (B1222165) in a suitable solvent (e.g., ethanol).

-

The reaction is typically run at room temperature and monitored by thin-layer chromatography (TLC).

-

After completion, the product is extracted with an organic solvent, dried, and purified.

Step 2: Conversion to (±)-1-Ferrocenylethyl Acetate (B1210297)

-

(±)-1-Ferrocenylethanol is acetylated using acetic anhydride (B1165640), often in the presence of a base like pyridine (B92270) or triethylamine.

-

The reaction mixture is stirred until the starting material is consumed.

-

Workup involves quenching the excess anhydride and extracting the acetate product.

Step 3: Amination to form (±)-N,N-dimethyl-1-ferrocenylethylamine

-

The acetate is treated with a solution of dimethylamine (B145610) in a suitable solvent.

-

The reaction is typically heated to drive the substitution.

-

The resulting racemic amine is purified by chromatography.

Step 4: Resolution of Enantiomers

-

The racemic amine is dissolved in a suitable solvent (e.g., methanol).

-

A solution of (+)-tartaric acid in the same solvent is added.

-

The diastereomeric salt of the (R)-amine preferentially crystallizes.

-

The salt is collected by filtration and can be recrystallized to improve diastereomeric purity.

-

The free (R)-amine is liberated by treatment with a base (e.g., NaOH solution) and extracted. The (S)-amine can be recovered from the mother liquor.[3]

Diastereoselective ortho-Lithiation of (R)-Ugi's Amine

This procedure is a key step in the synthesis of many 1,2-disubstituted planar chiral ferrocenes, such as the precursors to Josiphos ligands.[3][28][29]

Materials:

-

(R)-N,N-dimethyl-1-ferrocenylethylamine ((R)-Ugi's amine)

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous diethyl ether or THF

-

Electrophile (e.g., chlorodiphenylphosphine, PPh₂Cl)

Procedure:

-

A solution of (R)-Ugi's amine in anhydrous diethyl ether is prepared in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

-

The solution is cooled to a low temperature (typically 0 °C or -78 °C).

-

A solution of n-BuLi is added dropwise to the stirred solution. The reaction mixture is typically stirred for several hours to ensure complete lithiation.

-

The chosen electrophile (e.g., PPh₂Cl) is then added to the reaction mixture at low temperature.

-

The reaction is allowed to warm to room temperature and stirred until completion.

-

The reaction is quenched (e.g., with a saturated aqueous solution of NH₄Cl).

-

The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.

-

The resulting planar chiral product is purified by column chromatography or recrystallization. The diastereoselectivity is typically very high.[28][30]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Ferrocene derivatives with planar chirality and their enantioseparation by liquid-phase techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ugi's amine - Wikipedia [en.wikipedia.org]

- 4. Recent developments in the synthesis and applications of chiral ferrocene ligands and organocatalysts in asymmetric catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Asymmetric catalysis with chiral ferrocene ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 10. Ugi's amine - Wikiwand [wikiwand.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis of planar chiral ferrocenes via enantioselective remote C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of new derivatives of copper complexes of Josiphos family ligands for applications in asymmetric catalysis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C4CY00180J [pubs.rsc.org]

- 15. Josiphos ligands - Wikipedia [en.wikipedia.org]

- 16. scbt.com [scbt.com]

- 17. ovid.com [ovid.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. biomedpharmajournal.org [biomedpharmajournal.org]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Ferroquine, an ingenious antimalarial drug: thoughts on the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Insights into the mechanism of action of ferroquine. Relationship between physicochemical properties and antiplasmodial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Ferrocene: A powerful organometallic compound that has various medicinal applications | Communicating Chemistry 2017W1 Section 110 [blogs.ubc.ca]

- 27. html.rhhz.net [html.rhhz.net]

- 28. Ortho-lithiation of free ferrocenyl alcohols: a new method for the synthesis of planar chiral ferrocene derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 29. Ortho-lithiation of free ferrocenyl alcohols: a new method for the synthesis of planar chiral ferrocene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. scilit.com [scilit.com]

molecular formula and structure of 1-(Ferrocenyl)ethanol

An In-depth Technical Guide to 1-(Ferrocenyl)ethanol (B1143343)

Abstract

This compound is an organometallic compound featuring a ferrocene (B1249389) core with a 1-hydroxyethyl substituent. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic data, and detailed experimental protocols for its synthesis. Key applications in catalysis, polymer science, and medicinal chemistry are also discussed. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Chemical Formula and Structure

This compound is a derivative of ferrocene, where one hydrogen atom on a cyclopentadienyl (B1206354) ring is replaced by a 1-hydroxyethyl group.

Molecular Formula: C₁₂H₁₄FeO[1]

Structure:

The structure consists of a central iron atom sandwiched between two cyclopentadienyl rings. One of these rings is substituted with an ethanol (B145695) group at the first position.

(A 2D structural representation of this compound would be placed here in a full whitepaper)

Physicochemical and Spectroscopic Properties

The key properties of this compound are summarized in the tables below.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Weight | 230.08 g/mol [1][2][3][4] |

| Appearance | Yellow to yellow-orange crystalline powder[5][6] |

| Melting Point | 76-79 °C[2][3][4] |

| Solubility | Soluble in benzene; Insoluble in water[2][5][6] |

| Storage Temperature | 2-8 °C[2][6] |

Table 2: Spectroscopic Data

| Type | Chemical Shift (δ) / ppm |

| ¹H NMR (in CDCl₃) | 1.24-1.44 (d, 3H, CH₃) |

| 4.14-4.30 (m, 9H, Ferrocenyl protons)[7] | |

| ¹³C NMR | 23.700 (-CH₃) |

| 65.569 (CH adjacent to -OH) | |

| 66.138, 66.183, 67.924, 67.977 (Substituted Cp carbons with protons) | |

| 68.344 (Unsubstituted Cp carbons) | |

| 94.857 (Quaternary Cp carbon)[8] |

Experimental Protocols

Synthesis of this compound via Reduction of Acetylferrocene (B1663952)

This protocol details the synthesis of this compound by the reduction of acetylferrocene using sodium borohydride (B1222165).[9]

Materials and Equipment:

-

Acetylferrocene (ferrocenyl methyl ketone)

-

Methanol-water solution

-

Sodium borohydride (NaBH₄)

-

Ammonium (B1175870) chloride (NH₄Cl) solution

-

Dichloromethane (B109758) (CH₂Cl₂) or Ethylene (B1197577) dichloride

-

Water

-

Reaction flask equipped with a stirrer, thermometer, and reflux condenser

-

Ice bath

Procedure:

-

In a reaction flask, dissolve acetylferrocene in a methanol-water solution.

-

Cool the mixture to 0-5 °C using an ice bath while stirring.[9]

-

Add sodium borohydride to the cooled solution in batches over a period of time to control the reaction rate and temperature.[9]

-

Maintain the reaction temperature at 0-5 °C and continue stirring for 2 to 4 hours.[9]

-

After the reaction is complete, carefully add an aqueous solution of ammonium chloride to quench the excess sodium borohydride.[9]

-

Concentrate the mixture to remove most of the methanol.

-

Extract the product into a suitable organic solvent like dichloromethane or ethylene dichloride.[9]

-

Wash the organic layer with water, then dry it over an anhydrous salt (e.g., MgSO₄).

-

Remove the solvent under reduced pressure to obtain the crude this compound product, which can be further purified by recrystallization or chromatography.

Synthesis of 1-Azidoethylferrocene from this compound

This protocol describes a subsequent reaction where this compound is used as a starting material.[10]

Materials and Equipment:

-

This compound

-

Sodium azide (B81097) (NaN₃)

-

Glacial acetic acid

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Water

-

Standard laboratory glassware

Procedure:

-

Combine this compound and sodium azide in glacial acetic acid in a reaction vessel.

-

Heat the reaction mixture to 50 °C under a nitrogen atmosphere for approximately three hours.[10]

-

After the reaction period, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with dichloromethane.

-

Wash the organic solution sequentially with saturated sodium bicarbonate solution and then with water to neutralize the acetic acid and remove impurities.[10]

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄).

-

Filter the solution and remove the solvent by rotary evaporation to yield the 1-azidoethylferrocene product.[10]

Key Applications and Relationships

This compound serves as a versatile building block and reagent in various chemical fields.

-

Catalysis: It is used as a ligand in titanium-catalyzed intermolecular hydroamination of terminal alkynes.[2][6]

-

Polymer Chemistry: It is a reactant for single-electron transfer living radical polymerization reactions and for the preparation of reversible addition-fragmentation chain transfer (RAFT) agents used in the polymerization of styrene.[2][6][11]

-

Medicinal Chemistry: The compound is a precursor for the synthesis of ferrocene-modified thiopyrimidines, which are investigated as potential anticancer agents.[2][6][11]

Visualizations

The following diagrams illustrate the synthesis workflow and the network of applications for this compound.

References

- 1. This compound | C12H14FeO | CID 16057797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1277-49-2 [chemicalbook.com]

- 3. americanelements.com [americanelements.com]

- 4. 1277-49-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. This compound CAS#: 1277-49-2 [m.chemicalbook.com]

- 7. asianpubs.org [asianpubs.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. CN103570771A - Method for synthesizing 1-ferrocenylethanol - Google Patents [patents.google.com]

- 10. rsc.org [rsc.org]

- 11. fcad.com [fcad.com]

CAS number and nomenclature for 1-(Ferrocenyl)ethanol

An In-depth Technical Guide to 1-(Ferrocenyl)ethanol

This technical guide provides a comprehensive overview of this compound, a key organometallic compound with significant applications in research and development. It is intended for researchers, scientists, and professionals in the field of drug development and materials science. This document details its chemical identity, physicochemical properties, detailed experimental protocols for its synthesis and purification, and its role as a versatile synthetic intermediate.

Nomenclature and Chemical Identification

This compound is an alcohol derivative of ferrocene (B1249389), where a 1-hydroxyethyl group is attached to one of the cyclopentadienyl (B1206354) rings. Its unique structure, combining the redox activity of the ferrocene moiety with the reactivity of a secondary alcohol, makes it a valuable building block in organic and organometallic synthesis.

CAS Number : 1277-49-2[1][2][3][4][5]

IUPAC Name : this compound[2]

Synonyms :

-

α-Methylferrocenemethanol

-

(1-Hydroxyethyl)ferrocene[2]

-

1-Hydroxyethylferrocene[5]

-

NSC 162110[2]

-

Ferrocene, (1-hydroxyethyl)-[4]

Physicochemical and Spectroscopic Data

The key properties of this compound are summarized in the tables below. This data is essential for its handling, characterization, and use in synthetic procedures.

Table 1: Physicochemical Properties

| Property | Value | References |

| Molecular Formula | C₁₂H₁₄FeO | [3][4] |

| Molecular Weight | 230.08 g/mol | [3][4][6] |

| Appearance | Yellow to yellow-orange crystalline powder | [2][7] |

| Melting Point | 76-79 °C | [5][6][8] |

| Flash Point | >100 °C | [6][8] |

| Solubility | Soluble in benzene (B151609) and other organic solvents. Insoluble in water. | [5][6][8] |

| Storage Temperature | 2-8 °C | [6][8] |

Table 2: Spectroscopic Data

| Technique | Characteristic Peaks/Shifts (δ in ppm, ν in cm⁻¹) | References |

| ¹H NMR | Signals in the range of δ 3.8-5.0 ppm for the ferrocenyl protons. | [9] |

| ¹³C NMR | Data available in spectral databases. | [4] |

| IR Spectroscopy | Characteristic peaks for O-H and C-O stretching of the alcohol group. | [10][11] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of this compound are provided below. These protocols are based on established laboratory procedures.

Synthesis of this compound via Reduction of Acetylferrocene (B1663952)

This compound is commonly synthesized by the reduction of acetylferrocene using sodium borohydride (B1222165).[10][12][13]

Materials and Reagents:

-

Acetylferrocene

-

Sodium borohydride (NaBH₄)

-

Water (deionized)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (optional, for heating)

-

Büchner funnel and filter paper

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve acetylferrocene in methanol or ethanol.[12][13]

-

In a separate container, prepare a solution of sodium borohydride in water.

-

Slowly add the sodium borohydride solution to the stirred solution of acetylferrocene at room temperature.[13] For larger scale reactions, the temperature can be maintained at 0-5 °C using an ice bath.[14]

-

After the addition is complete, continue stirring the reaction mixture at room temperature. The reaction can be stirred overnight to ensure completion.[13] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[12]

-

Once the reaction is complete, pour the mixture into crushed ice or cold water to precipitate the product.[12][13]

-

Collect the resulting yellow precipitate by vacuum filtration using a Büchner funnel.[12][13]

-

Wash the solid product with cold water and allow it to air dry or dry under vacuum.[12][13]

Purification by Column Chromatography

If the product contains unreacted acetylferrocene or other impurities, it can be purified using column chromatography.

Materials and Reagents:

-

Crude this compound

-

Silica (B1680970) gel or Alumina (B75360) (as stationary phase)

-

Hexanes and Ethyl Acetate (B1210297) or Diethyl Ether (as mobile phase)

-

Chromatography column

-

Collection flasks or test tubes

Procedure:

-

Prepare a slurry of silica gel or alumina in a non-polar solvent like hexanes and pack it into a chromatography column.

-

Dissolve the crude product in a minimum amount of a suitable solvent (e.g., toluene (B28343) or a mixture of hexanes and ethyl acetate).[15]

-

Carefully load the dissolved sample onto the top of the column.

-

Elute the column with a solvent system of increasing polarity. Typically, starting with pure hexanes and gradually increasing the proportion of ethyl acetate or diethyl ether.

-

Ferrocene (if present as an impurity) will elute first as a yellow band. Acetylferrocene will elute as an orange band. This compound will elute after acetylferrocene.[16]

-

Collect the fractions containing the desired product, which can be identified by TLC analysis.

-

Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Characterization

The identity and purity of the synthesized this compound can be confirmed by the following methods:

-

Melting Point: Compare the experimental melting point with the literature value (76-79 °C).[5][6][8]

-

Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

-

Spectroscopy:

-

¹H NMR and ¹³C NMR spectroscopy to confirm the structure of the molecule.

-

Infrared (IR) spectroscopy to identify the presence of the hydroxyl (-OH) functional group.

-

Applications in Synthesis

This compound is a valuable intermediate in the synthesis of more complex molecules, leveraging the unique properties of the ferrocene scaffold.

-

Anticancer Agents: It serves as a precursor for the synthesis of ferrocene-modified thiopyrimidines, which have shown potential as antitumor agents.[5]

-

Polymer Chemistry: It is used in the preparation of reversible addition-fragmentation chain-transfer (RAFT) agents for controlled radical polymerization of monomers like styrene.[5]

-

Ligand Synthesis: The hydroxyl group can be further functionalized to create a variety of chiral ligands for asymmetric catalysis.[2]

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

Caption: Synthesis workflow for this compound from ferrocene.

Caption: Synthetic utility of this compound as a precursor.

Caption: RAFT polymerization mechanism using a ferrocenyl-derived agent.

References

- 1. americanelements.com [americanelements.com]

- 2. Page loading... [guidechem.com]

- 3. 1-Ferrocenyl ethanol [webbook.nist.gov]

- 4. This compound | C12H14FeO | CID 16057797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 1277-49-2 [chemicalbook.com]

- 6. 1277-49-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. This compound CAS#: 1277-49-2 [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 1277-49-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 13. prepchem.com [prepchem.com]

- 14. CN103570771A - Method for synthesizing 1-ferrocenylethanol - Google Patents [patents.google.com]

- 15. youtube.com [youtube.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Solubility and Stability of 1-(Ferrocenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1-(Ferrocenyl)ethanol, a versatile organometallic compound with significant potential in catalysis, electrochemistry, and as a synthetic building block.[1] This document is intended to serve as a core resource for researchers and professionals in drug development and materials science, offering detailed data, experimental protocols, and visual workflows to support further investigation and application of this compound.

Introduction to this compound

This compound is an organometallic compound featuring a ferrocene (B1249389) moiety attached to an ethanol (B145695) group. This unique structure imparts a combination of properties: the ferrocene group provides redox activity and stability, while the ethanol group influences its solubility and provides a reactive site for further chemical modification.[1] It typically appears as a yellow to orange crystalline powder and is noted for its good stability under standard conditions.[2][3]

Chemical Structure:

-

Name: this compound

-

Synonyms: (1-Hydroxyethyl)ferrocene, α-Methylferrocenemethanol

-

CAS Number: 1277-49-2

-

Molecular Formula: C₁₂H₁₄FeO

-

Molecular Weight: 230.08 g/mol

Solubility Profile

The solubility of this compound is a critical parameter for its application in synthesis, catalysis, and formulation. It is generally characterized as being insoluble in water but soluble in various organic solvents.[4][5]

Quantitative Solubility Data

A key study by Dąbrowski, Misterkiewicz, and Sporzyński (2001) systematically determined the solubility of this compound in a range of organic solvents at various temperatures. The introduction of the hydroxyalkyl group to the ferrocene core generally decreases its solubility in nonpolar solvents like hexane, while significantly increasing it in more polar solvents such as ethanol, ketones, and ethers.[1]

The following table summarizes the mole fraction solubility (x₁) of this compound at different temperatures (T/K).

| Solvent | T/K | x₁ | T/K | x₁ | T/K | x₁ | T/K | x₁ |

| Hexane | 303.8 | 0.0037 | 313.3 | 0.0058 | 321.3 | 0.0083 | 328.6 | 0.0116 |

| Benzene | 291.5 | 0.0768 | 300.2 | 0.1158 | 309.8 | 0.1789 | 317.8 | 0.2618 |

| Toluene | 288.7 | 0.0544 | 298.5 | 0.0863 | 308.2 | 0.1365 | 317.8 | 0.2109 |

| Ethanol | 291.9 | 0.0305 | 301.9 | 0.0543 | 312.4 | 0.0963 | 320.9 | 0.1542 |

| 3-Pentanone | 285.4 | 0.0844 | 294.6 | 0.1384 | 304.5 | 0.2285 | 314.1 | 0.3601 |

| Butyl Methyl Ether | 289.4 | 0.0381 | 298.8 | 0.0631 | 308.8 | 0.1054 | 317.8 | 0.1654 |

Data extracted from Dąbrowski, M., Misterkiewicz, B., & Sporzyński, A. (2001). Solubilities of Substituted Ferrocenes in Organic Solvents. Journal of Chemical & Engineering Data, 46(6), 1627-1631.[1][6]

Experimental Protocol for Solubility Determination

The data presented above was obtained using a dynamic (synthetic) method, a common technique for determining the solubility of solid compounds in liquids.

Principle: A solid solute is added to a known mass of solvent. The mixture is heated slowly with constant stirring until all of the solid dissolves, creating a saturated solution. The temperature at which the last crystal disappears is recorded as the solubility temperature for that specific composition.

Apparatus:

-

Jacketed glass cell with a magnetic stirrer

-

Precision thermometer (±0.1 K)

-

Circulating water bath for temperature control

-

Analytical balance

Procedure:

-

Weigh a precise amount of this compound and the chosen solvent into the glass cell.

-

Seal the cell to prevent solvent evaporation.

-

Place the cell in the water bath and begin stirring.

-

Slowly increase the temperature of the bath (e.g., 1-2 K/h) as the mixture approaches the dissolution point.

-

Carefully observe the mixture. The temperature at which the last solid particle dissolves is recorded as the equilibrium solubility temperature for that specific mole fraction.

-

The process can be repeated by cooling the solution to observe crystallization, which should occur at a slightly lower temperature (allowing for supersaturation effects).

-

Repeat the entire procedure for different solute-solvent compositions to generate a solubility curve.[1]

Workflow for Dynamic Solubility Determination

Caption: Workflow for determining the solubility of this compound via the dynamic method.

Stability Profile

This compound is generally considered a stable compound under normal storage conditions. However, its stability can be influenced by factors such as temperature, light, and the presence of incompatible substances.

General Stability and Storage

-

Thermal Stability: The compound is stable at ambient temperatures but may decompose upon heating.[2] It is recommended to store this compound at 2-8°C for long-term preservation.[4][5]

-

Air and Light: Ferrocene derivatives exhibit good stability in air.[3] However, as with many complex organic molecules, storage away from direct light is recommended to prevent potential photodegradation.

-

Incompatible Materials: Contact with strong oxidizing agents should be avoided, as this can lead to the oxidation of the iron center and decomposition of the molecule.

-

Hazardous Decomposition: When subjected to high heat or combustion, this compound can decompose to produce hazardous products, including carbon monoxide (CO), carbon dioxide (CO₂), and heavy metal oxides.

Stability Indicating Assay Protocol

To rigorously assess the stability of this compound, particularly in a drug development context, a stability-indicating assay method (SIAM) should be developed and validated. This typically involves subjecting the compound to forced degradation (stress testing) and analyzing the resulting mixture with a high-resolution analytical technique like High-Performance Liquid Chromatography (HPLC).

Principle: The goal of a SIAM is to separate the intact active compound from any potential degradation products, allowing for accurate quantification of the parent compound over time and under various stress conditions.

Stress Conditions for Forced Degradation:

-

Acidic Hydrolysis: Reflux in 0.1 M HCl.

-

Basic Hydrolysis: Reflux in 0.1 M NaOH.

-

Oxidative Degradation: Treatment with 3% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: Heating the solid compound (e.g., at 105°C) for a specified period.

-

Photostability: Exposure to light according to ICH Q1B guidelines.

Analytical Method (Example: HPLC):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and a buffered aqueous solution (e.g., phosphate (B84403) buffer) is often effective for separating compounds of varying polarity.

-

Detection: UV-Vis detector. The chromatogram of the stressed samples is compared to that of an unstressed reference standard.

-

Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it can reliably quantify this compound in the presence of its degradants.

Workflow for Stability-Indicating Assay Method (SIAM) Development

Caption: General workflow for developing a stability-indicating assay for this compound.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively detailed in the literature, a conceptual pathway can be proposed based on its chemical structure and known decomposition products. Under severe thermal or oxidative stress, the molecule is expected to break down.

Conceptual Degradation of this compound

Caption: Conceptual pathway showing the decomposition of this compound under stress.

This guide provides foundational data and methodologies essential for the effective use of this compound in research and development. For specific applications, it is crucial to perform empirical testing to confirm solubility and stability within the intended formulation and environmental conditions.

References

Thermal Decomposition of 1-(Ferrocenyl)ethanol: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of 1-(ferrocenyl)ethanol (B1143343), a process of significant interest for the controlled synthesis of iron-based nanomaterials. The decomposition pathway and resulting products are highly dependent on the reaction atmosphere, a key factor that will be explored in detail. This document synthesizes findings from non-isothermal thermogravimetric studies to provide a thorough understanding of the compound's thermal behavior, reaction kinetics, and the characteristics of its decomposition products.

Executive Summary

The thermal decomposition of this compound is a multi-step process that yields distinct products based on the gaseous environment. In an oxidative atmosphere (O₂ or air), the decomposition proceeds through three stages to form nanocrystalline iron oxides, primarily hematite (B75146) (α-Fe₂O₃), with magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃) as likely intermediates.[1][2] Conversely, in an inert nitrogen (N₂) atmosphere, the decomposition occurs in two main steps, and does not result in the formation of iron oxides.[3] The reaction kinetics and thermodynamic parameters associated with each decomposition step have been elucidated through model-free iso-conversional methods, providing valuable data for the controlled synthesis of iron oxide nanoparticles.[3]

Experimental Protocols

The primary methodology for studying the thermal decomposition of this compound is non-isothermal thermogravimetry (TG). This technique measures the change in mass of a sample as it is heated at a constant rate.

Thermogravimetric Analysis (TGA)

A high-precision thermogravimetric analyzer is employed to study the decomposition process. The following parameters are typically used:

-

Apparatus : STA 449 F3 Jupiter, Netzsch, Germany (or equivalent).

-

Sample Mass : Approximately 5 mg of this compound, finely powdered.

-

Crucibles : Alumina (Al₂O₃) crucibles for both the sample and the reference.

-

Heating Rates (β) : Multiple heating rates (e.g., 5, 10, 15, 20 K/min) are used to perform kinetic analysis using iso-conversional models.

-

Temperature Range : Ambient temperature (e.g., 300 K) to approximately 900-1000 K.

-

Reaction Atmospheres :

-

Oxidative : Ultra-high purity (UHP) oxygen (O₂) or air, with a typical flow rate of 50 ml/min.

-

Inert : Ultra-high purity (UHP) nitrogen (N₂), with a typical flow rate of 50 ml/min. A protective nitrogen gas flow (e.g., 20 ml/min) is also maintained.[3]

-

Product Characterization

The solid residues obtained after the thermal decomposition are characterized using the following techniques:

-

Powder X-ray Diffraction (XRD) : To identify the crystalline phases of the decomposition products.

-

Scanning Electron Microscopy (SEM) : To analyze the surface morphology and particle size of the resulting materials.[1][2]

-

Energy-Dispersive X-ray Spectroscopy (EDX) : To determine the elemental composition of the final products.[1]

Data Presentation: Decomposition Parameters

The following tables summarize the key quantitative data obtained from the thermogravimetric analysis of this compound under different atmospheres.

Decomposition Steps and Mass Loss

| Atmosphere | Decomposition Step | Temperature Range (K) | Mass Loss (%) |

| Nitrogen (N₂) (2 steps) | Step 1 | ~450 - 550 | Not specified |

| Step 2 | ~550 - 700 | Not specified | |

| Oxygen (O₂) (3 steps) | Step 1 | ~400 - 500 | Not specified |

| Step 2 | ~500 - 600 | Not specified | |

| Step 3 | ~600 - 750 | Not specified |

Note: Specific mass loss percentages for each step are not detailed in the provided abstracts, but the overall process in an oxidative atmosphere leads to the formation of iron oxides.

Kinetic and Thermodynamic Parameters

The activation energy (Eₐ), enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) provide insights into the kinetics and spontaneity of the decomposition reactions. These parameters are calculated from the thermogravimetric data.[2]

| Atmosphere | Decomposition Step | Average Activation Energy (Eₐ) (kJ/mol) | Key Thermodynamic Insights |

| Nitrogen (N₂) ** | Step 1 & 2 | Values are calculated but not specified in abstracts. | The decomposition progresses through different reaction mechanisms compared to the O₂ atmosphere.[2] |

| Oxygen (O₂) ** | Step 1, 2 & 3 | Values are calculated using various models (FWO, KAS, etc.) but not specified in abstracts.[3] | The strong influence of the gaseous medium on the thermodynamic parameters is confirmed.[2] |

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the proposed decomposition pathways.

Experimental Workflow

Caption: Experimental workflow for studying the thermal decomposition of this compound.

Decomposition Pathway in Oxidative Atmosphere (O₂)

Caption: Proposed decomposition pathway of this compound in an oxidative atmosphere.

Decomposition Pathway in Inert Atmosphere (N₂)

Caption: General decomposition pathway of this compound in an inert (N₂) atmosphere.

Conclusion

The thermal decomposition of this compound is a versatile process for the synthesis of iron-based materials. A key finding is the critical role of the reaction atmosphere in dictating the final products.[1][2] In an oxidative environment, the decomposition yields nanocrystalline iron oxides, making it a promising route for the controlled production of materials for applications such as catalysis, sensors, and drug delivery systems. In contrast, an inert atmosphere leads to different, non-oxidic products. The detailed kinetic and thermodynamic analyses provide a foundational understanding for optimizing reaction conditions to achieve desired material properties. Further research could focus on the precise identification of the intermediate species and the influence of precursor modifications on the final nanoparticle characteristics.

References

- 1. [PDF] Insights into a co-precursor driven solid-state thermal reaction of ferrocene carboxaldehyde leading to hematite nanomaterial: a reaction kinetic study | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Insights into a co-precursor driven solid-state thermal reaction of ferrocene carboxaldehyde leading to hematite nanomaterial: a reaction kinetic study - PMC [pmc.ncbi.nlm.nih.gov]

health and safety information for 1-(Ferrocenyl)ethanol

An In-depth Technical Guide to the Health and Safety of 1-(Ferrocenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive , a ferrocene (B1249389) derivative with applications in various research and development fields, including as a potential therapeutic agent.[1] Due to its chemical properties, understanding and implementing appropriate safety protocols is crucial for all personnel handling this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this compound are acute toxicity, skin irritation, serious eye irritation, and respiratory irritation.[2][3][4]

GHS Hazard Statements:

Pictograms:

-

Exclamation Mark (!)

-

Health Hazard

Toxicological Data